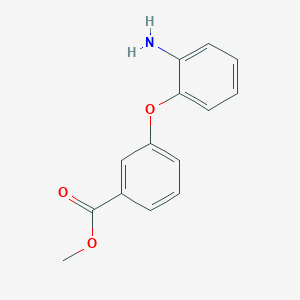

Methyl 3-(2-aminophenoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-aminophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDTLZBLRQGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299736 | |

| Record name | Methyl 3-(2-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227275-23-2 | |

| Record name | Methyl 3-(2-aminophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227275-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-aminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

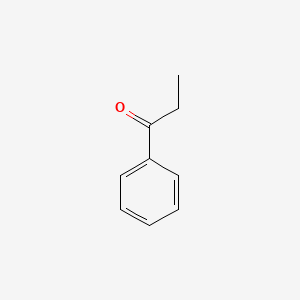

An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate

Core Chemical Properties

Methyl 3-aminobenzoate is an organic compound featuring both an amine and a methyl ester functional group attached to a benzene ring at the meta position.[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[2]

Physical and Chemical Data

A summary of the key quantitative data for Methyl 3-aminobenzoate is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Light beige to brown crystalline powder or crystals | [1][2] |

| Melting Point | 49-57 °C | [1] |

| Boiling Point | 170 °C at 20 mmHg; 281.5 °C at 760 mmHg | [1][3] |

| Density | 1.166 - 1.232 g/cm³ | [1][3] |

| Solubility | Slightly soluble in water (0.1-1%) | [2] |

| Flash Point | 140.4 °C | [3] |

| Refractive Index | 1.565 | [3] |

| CAS Number | 4518-10-9 | [1] |

Synthesis and Experimental Protocols

The synthesis of Methyl 3-aminobenzoate can be achieved through several routes. A common laboratory-scale preparation involves the esterification of 3-aminobenzoic acid.

Esterification of 3-Aminobenzoic Acid

A general and widely used method for the synthesis of Methyl 3-aminobenzoate is the Fischer esterification of 3-aminobenzoic acid using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.[4] Alternatively, concentrated sulfuric acid can be used as the catalyst.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified period, typically 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Methyl 3-aminobenzoate by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure product.[4]

References

Technical Guide: Methyl 3-(2-aminophenoxy)benzoate and Related Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical data for Methyl 3-(2-aminophenoxy)benzoate and its closely related structural isomers. Due to the limited availability of public data for the specific target compound, this guide extends its scope to include detailed information on key isomers for which experimental and computational data are accessible.

This compound: Data Availability

As of late 2025, a specific CAS number for this compound is not readily found in major chemical databases. The MDL number MFCD08688146 has been associated with this compound by some suppliers, but comprehensive technical data, including experimental properties and spectral analyses, remains largely unavailable in the public domain.

In the absence of specific data for the target compound, this guide will focus on the following structurally related isomers for which more information is available:

-

Methyl 3-aminobenzoate

-

Methyl 3-(2-aminophenyl)benzoate

-

Methyl 3-(2-aminoethoxy)benzoate

Physicochemical and Spectral Data of Related Isomers

The following tables summarize the available quantitative data for the key isomers of this compound.

Table 1: Physical and Chemical Properties

| Property | Methyl 3-aminobenzoate | Methyl 3-(2-aminophenyl)benzoate | Methyl 3-(2-aminoethoxy)benzoate |

| CAS Number | 4518-10-9 | 177171-13-0 | 153938-41-1 |

| Molecular Formula | C₈H₉NO₂ | C₁₄H₁₃NO₂ | C₁₀H₁₃NO₃ |

| Molecular Weight | 151.16 g/mol | 227.26 g/mol | 195.22 g/mol |

| Appearance | White to brown crystals or chunks | Not specified | Not specified |

| Melting Point | ≥42 °C | Not specified | Not specified |

| XLogP3 | 1.5 | 2.7 | Not specified |

| Hydrogen Bond Donors | 1 | Not specified | 1 |

| Hydrogen Bond Acceptors | 2 | Not specified | 4 |

Table 2: Spectroscopic Data for Methyl 3-aminobenzoate (CAS: 4518-10-9)

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ 7.41-6.84 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃), 3.80 (s, 2H, NH₂) |

| ¹³C NMR | Data not readily available in summarized format. |

| IR Spectrum | Key stretches indicative of N-H (amine), C=O (ester), and aromatic C-H and C=C bonds. |

| Mass Spectrum (EI) | m/z Top Peak: 120, m/z 2nd Highest: 151 (Molecular Ion) |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available. However, a plausible synthetic route can be devised based on established chemical reactions. A common approach for the synthesis of diaryl ethers is the Ullmann condensation , followed by the reduction of a nitro group to an amine.

General Protocol for the Synthesis of a Nitro-substituted Diaryl Ether via Ullmann Condensation

This protocol describes a general method for the coupling of a phenol with an aryl halide.

-

Reaction Setup: In a round-bottom flask, combine the phenol (e.g., methyl 3-hydroxybenzoate), the aryl halide (e.g., 1-chloro-2-nitrobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

-

Solvent: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of a Nitro Group to an Amine

This protocol describes the reduction of a nitroaryl compound to the corresponding aniline derivative.

-

Reaction Setup: Dissolve the nitro-substituted diaryl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Reducing Agent: Add a reducing agent. Common choices include:

-

Tin(II) chloride in concentrated hydrochloric acid.

-

Iron powder in acetic acid or ammonium chloride solution.

-

Catalytic hydrogenation using H₂ gas and a catalyst such as Palladium on carbon (Pd/C).

-

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up:

-

For SnCl₂ or Fe reductions: Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent.

-

For catalytic hydrogenation: Filter off the catalyst and concentrate the filtrate.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible two-step synthesis for this compound, starting from methyl 3-hydroxybenzoate and 1-chloro-2-nitrobenzene.

Caption: Proposed synthesis of this compound.

Experimental Workflow for Synthesis and Purification

The diagram below outlines a general experimental workflow for the synthesis and purification of a target compound like the isomers discussed.

Caption: General experimental workflow for organic synthesis.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways for this compound or its close isomers, Methyl 3-(2-aminophenyl)benzoate and Methyl 3-(2-aminoethoxy)benzoate. Further research would be required to elucidate any potential biological roles of these compounds.

An In-depth Technical Guide on Methyl 3-(2-aminophenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 3-(2-aminophenoxy)benzoate, a diaryl ether of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its chemical properties, proposes a likely synthetic route based on established methodologies, and presents predicted spectroscopic data. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Molecular Structure and Properties

This compound (CAS Number: 227275-23-2) is an organic molecule featuring a diaryl ether linkage. The structure consists of a methyl benzoate moiety connected to an aminophenol group via an ether bond at the 3-position of the benzoate ring and the 2-position of the aminophenol.

The molecular formula for this compound is C₁₄H₁₃NO₃, and its calculated molecular weight is 243.26 g/mol .[1] The presence of both an amino group (a hydrogen bond donor) and ester and ether functionalities (hydrogen bond acceptors) suggests potential for various intermolecular interactions, which could be significant in biological contexts.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound (Predicted/Known) | Methyl 3-(2-nitrophenoxy)benzoate (Known Precursor) |

| CAS Number | 227275-23-2[1] | 227275-01-6[2] |

| Molecular Formula | C₁₄H₁₃NO₃[1] | C₁₄H₁₁NO₅[2] |

| Molecular Weight | 243.26 g/mol [1] | 273.24 g/mol [2] |

| Purity | Typically >95% (Commercially available)[1] | Typically >95% (Commercially available)[2] |

| Physical State | Solid (Predicted) | Solid (Predicted) |

Synthesis Methodology

A likely synthetic pathway involves the Ullmann condensation of methyl 3-bromobenzoate with 2-aminophenol. Alternatively, and perhaps more likely given the availability of the nitro precursor, is the synthesis via a nucleophilic aromatic substitution followed by reduction. The synthesis would start with methyl 3-hydroxybenzoate and 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine.

A generalized experimental protocol for a copper-catalyzed Ullmann condensation to form the diaryl ether linkage is provided below.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Generalized Experimental Protocol: Ullmann Condensation

-

Reactant Preparation: In a dry reaction flask, combine methyl 3-hydroxybenzoate (1.0 eq), 1-fluoro-2-nitrobenzene (1.0-1.2 eq), a copper(I) catalyst such as CuI (0.1-0.2 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to a temperature between 120-160°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate, Methyl 3-(2-nitrophenoxy)benzoate, by column chromatography.

Generalized Experimental Protocol: Nitro Group Reduction

-

Reactant Preparation: Dissolve the purified Methyl 3-(2-nitrophenoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: For catalytic hydrogenation, add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, add a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Workup: For hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. For chemical reduction, neutralize the acidic mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Final Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Analysis (Predicted)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following sections provide predicted data based on the molecular structure and comparison with analogous compounds.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OCH₃ | 3.80 - 3.90 | Singlet | 3H | Methyl ester protons. |

| -NH₂ | 4.50 - 5.50 | Broad Singlet | 2H | Amine protons; shift is concentration and solvent dependent. |

| Aromatic Protons | 6.70 - 7.80 | Multiplets | 8H | Complex splitting pattern expected due to the two substituted benzene rings. |

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| -OCH₃ | 52.0 - 53.0 | Methyl ester carbon. |

| Aromatic C-H | 110.0 - 130.0 | Carbons in the aromatic rings bonded to hydrogen. |

| Aromatic C-O/C-N | 140.0 - 160.0 | Quaternary carbons in the aromatic rings bonded to oxygen or nitrogen. |

| C=O | 165.0 - 167.0 | Carbonyl carbon of the ester. |

Predicted Infrared (IR) Spectrum

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands for primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Medium to Weak |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether & Ester) | 1000 - 1300 | Strong |

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 243. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 212, and cleavage of the ether bond.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-aminophenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2-aminophenoxy)benzoate, a diaryl ether of interest in medicinal chemistry and materials science. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a chemical compound featuring a diaryl ether linkage, connecting a 2-aminophenol moiety to a methyl benzoate scaffold. Diaryl ethers are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The synthesis of unsymmetrical diaryl ethers such as the target molecule can be challenging and typically requires cross-coupling methodologies. This guide will focus on the most pertinent and effective synthetic routes.

Synthetic Strategies

The formation of the C-O bond between the two aromatic rings is the key step in the synthesis of this compound. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

2.1. Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[1] In the context of synthesizing this compound, this would involve the reaction of a 2-aminophenol derivative with a methyl 3-halobenzoate, typically a bromide or iodide, in the presence of a copper catalyst and a base. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[2] However, modern protocols utilize catalytic amounts of copper salts, often in conjunction with a ligand to facilitate the reaction under milder conditions.

2.2. Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds (O-arylation).[3][4] This reaction offers a powerful and versatile alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. The synthesis of this compound via this method would involve the coupling of 2-aminophenol with methyl 3-bromobenzoate using a palladium catalyst, a suitable phosphine ligand, and a base.

A critical consideration for both methods is the presence of the free amino group on the 2-aminophenol, which can also participate in coupling reactions. To achieve selective O-arylation, it may be necessary to protect the amino group prior to the coupling reaction and subsequently deprotect it. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Experimental Protocols

3.1. Protection of 2-Aminophenol (if necessary)

A common strategy to avoid N-arylation is the protection of the amine. For instance, a Boc-protected 2-aminophenol can be synthesized.

Table 1: Reagents for Boc-Protection of 2-Aminophenol

| Reagent | Molar Equiv. |

| 2-Aminophenol | 1.0 |

| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 |

| Triethylamine (Et₃N) | 1.2 |

| Dichloromethane (DCM) | - |

Procedure:

-

Dissolve 2-aminophenol in dichloromethane.

-

Add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.2. Ullmann Condensation for C-O Bond Formation

Table 2: Reagents for Ullmann Condensation

| Reagent | Molar Equiv. |

| N-Boc-2-aminophenol | 1.0 |

| Methyl 3-bromobenzoate | 1.2 |

| Copper(I) iodide (CuI) | 0.1 |

| L-Proline | 0.2 |

| Potassium carbonate (K₂CO₃) | 2.0 |

| Dimethyl sulfoxide (DMSO) | - |

Procedure:

-

To a reaction vessel, add N-Boc-2-aminophenol, methyl 3-bromobenzoate, copper(I) iodide, L-proline, and potassium carbonate.

-

Add dimethyl sulfoxide as the solvent.

-

Heat the reaction mixture at 90-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield Methyl 3-(2-(N-Boc-amino)phenoxy)benzoate.

3.3. Buchwald-Hartwig O-Arylation for C-O Bond Formation

Table 3: Reagents for Buchwald-Hartwig O-Arylation

| Reagent | Molar Equiv. |

| N-Boc-2-aminophenol | 1.0 |

| Methyl 3-bromobenzoate | 1.2 |

| Pd₂(dba)₃ | 0.02 |

| Xantphos | 0.04 |

| Cesium carbonate (Cs₂CO₃) | 1.5 |

| Toluene | - |

Procedure:

-

In a glovebox, add Pd₂(dba)₃ and Xantphos to a reaction vessel.

-

Add toluene and stir for 10 minutes.

-

Add N-Boc-2-aminophenol, methyl 3-bromobenzoate, and cesium carbonate.

-

Seal the vessel and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

3.4. Deprotection of the Amino Group

Table 4: Reagents for Boc-Deprotection

| Reagent | Molar Equiv. |

| Methyl 3-(2-(N-Boc-amino)phenoxy)benzoate | 1.0 |

| Trifluoroacetic acid (TFA) | 10 |

| Dichloromethane (DCM) | - |

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add trifluoroacetic acid and stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

4.1. Reactant and Product Properties

Table 5: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Aminophenol | C₆H₇NO | 109.13 | White to light-brown crystalline solid |

| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | Colorless to yellow liquid |

| This compound | C₁₄H₁₃NO₃ | 243.26 | - |

4.2. Spectroscopic Data (Hypothetical)

As no specific literature data for the final product was found, the following are predicted NMR chemical shifts based on the analysis of the starting materials and related structures.[5][6][7]

Table 6: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | s | 3H | -OCH₃ | |

| ~4.00 | br s | 2H | -NH₂ | |

| ~6.70-7.80 | m | 8H | Ar-H | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~52.0 | -OCH₃ | |||

| ~115-155 | Ar-C | |||

| ~166.0 | C=O |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via an Ullmann condensation route, including the protection and deprotection steps.

Caption: Proposed synthetic workflow for this compound.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, related aminophenoxy structures are known to be part of molecules with diverse biological activities. For instance, compounds containing the aminophenoxazine core are known to have anticancer properties. Furthermore, various benzoate derivatives exhibit insecticidal and repellent activities.[8][9] The synthesis of this and similar molecules is therefore of significant interest for screening in drug discovery and agrochemical development programs.

The following diagram illustrates a generalized signaling pathway where a hypothetical drug molecule, derived from the core structure of this compound, might act as an inhibitor of a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 6. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methyl 3-(2-aminophenoxy)benzoate: A Review of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-aminophenoxy)benzoate is a chemical compound of interest within the broader class of phenoxybenzoates, a scaffold present in some biologically active molecules. However, a comprehensive review of scientific literature reveals a significant scarcity of available data specifically concerning this molecule. While its structural components, methyl benzoate and 2-aminophenol, are well-characterized, their combination into this compound is not extensively documented in publicly accessible databases. This technical guide aims to provide an overview of the limited available information and to extrapolate potential characteristics and synthetic approaches based on related compounds. Due to the lack of specific experimental data, this review will focus on providing a foundational understanding and highlighting the knowledge gaps that future research could address.

Chemical Structure and Properties

This compound is an organic molecule with the chemical formula C₁₄H₁₃NO₃. Its structure consists of a methyl benzoate moiety linked to a 2-aminophenol group via an ether bond at the 3-position of the benzoate ring.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Weight | 243.26 g/mol | PubChem (CID 14068531) |

| XLogP3 | 2.8 | PubChem (CID 14068531) |

| Hydrogen Bond Donor Count | 1 | PubChem (CID 14068531) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (CID 14068531) |

| Rotatable Bond Count | 4 | PubChem (CID 14068531) |

Note: The data presented in this table are computationally predicted and have not been experimentally verified according to available literature.

Synthesis and Experimental Protocols

There is no specific, peer-reviewed synthesis protocol for this compound found in the current scientific literature. However, a plausible synthetic route can be proposed based on established methods for synthesizing diaryl ethers, such as the Ullmann condensation.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Spectroscopic data of Methyl 3-(2-aminophenoxy)benzoate (NMR, IR, MS)

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework, functional groups, and overall mass of a compound. This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 3-aminobenzoate, serving as a practical reference for researchers and scientists in the pharmaceutical and chemical industries.

Spectroscopic Data of Methyl 3-aminobenzoate

The following sections present the key spectroscopic data for Methyl 3-aminobenzoate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Methyl 3-aminobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.41 - 7.34 | m | - | 2H | Aromatic H |

| 7.19 | t | 7.8 | 1H | Aromatic H |

| 6.84 | ddd | 7.8, 2.4, 1.3 | 1H | Aromatic H |

| 3.87 | s | - | 3H | -OCH₃ |

| 3.80 (broad s) | s | - | 2H | -NH₂ |

Table 2: ¹³C NMR Data for Methyl 3-aminobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O (ester) |

| 146.5 | C-NH₂ |

| 131.5 | Aromatic C |

| 129.2 | Aromatic CH |

| 119.1 | Aromatic CH |

| 118.5 | Aromatic CH |

| 115.6 | Aromatic CH |

| 52.1 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Absorption Data for Methyl 3-aminobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Strong, Sharp | N-H stretch (primary amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1720 | Strong, Sharp | C=O stretch (ester) |

| 1620 | Strong | N-H bend |

| 1590, 1490 | Medium to Strong | Aromatic C=C stretch |

| 1240 | Strong | C-O stretch (ester) |

| 750 | Strong | Aromatic C-H bend (m-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Methyl 3-aminobenzoate

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular ion) |

| 120 | 90 | [M - OCH₃]⁺ |

| 92 | 67 | [M - COOCH₃]⁺ |

| 65 | 24 | [C₅H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 3-aminobenzoate. The presented data and protocols serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic compounds. While the specific data for Methyl 3-(2-aminophenoxy)benzoate was not available, the principles of spectroscopic analysis outlined here are universally applicable and essential for the unambiguous structural determination of new chemical entities.

An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate and Related Aminobenzoate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of Methyl 3-(2-aminophenoxy)benzoate. However, extensive searches for this specific compound have yielded no direct results, suggesting it may be a novel or less-documented molecule. In light of this, this guide provides a comprehensive overview of closely related and isomeric aminobenzoate derivatives for which scientific data is available. The information presented herein serves as a valuable comparative resource for researchers interested in the potential properties and synthesis of this compound.

Compound Identification and Properties

While no specific data was found for this compound, several related isomers and analogs have been characterized. The properties of these compounds can offer insights into the expected characteristics of the target molecule.

Methyl 3-(2-aminophenyl)benzoate

This compound is an isomer of the requested molecule, differing in the linkage between the two aromatic rings.

Table 1: Physical and Chemical Properties of Methyl 3-(2-aminophenyl)benzoate [1]

| Property | Value | Source |

| CAS Number | 177171-13-0 | PubChem[1] |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 227.26 g/mol | PubChem[1] |

| IUPAC Name | methyl 3-(2-aminophenyl)benzoate | PubChem[1] |

| Synonyms | Methyl 2'-amino-[1,1'-biphenyl]-3-carboxylate | PubChem[1] |

Methyl 3-aminobenzoate

This is a simpler, related compound that is commercially available and well-characterized.

Table 2: Physical and Chemical Properties of Methyl 3-aminobenzoate [2]

| Property | Value | Source |

| CAS Number | 4518-10-9 | Sigma-Aldrich, PubChem[2] |

| Molecular Formula | C₈H₉NO₂ | Sigma-Aldrich, PubChem[2] |

| Molecular Weight | 151.16 g/mol | Sigma-Aldrich, PubChem[2] |

| Melting Point | ≥42 °C | Sigma-Aldrich |

| Form | Crystals or chunks | Sigma-Aldrich |

| Color | White to brown | Sigma-Aldrich |

Other Related Compounds

Data for other structurally similar molecules are also available and may be of interest for comparative analysis.

Table 3: Properties of Other Related Aminobenzoate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-(2-aminoethoxy)benzoate | 153938-41-1 | C₁₀H₁₃NO₃ | 195.22[3] |

| Methyl 3-(4-amino-2-methylphenoxy)benzoate | 946785-17-7 | C₁₅H₁₅NO₃ | 257.28[4] |

| 3-(2-Aminoethyl)benzoic acid methyl ester | 179003-00-0 | C₁₀H₁₃NO₂ | 179.22[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, this compound, could not be found. However, general synthesis routes for related aminobenzoate esters are documented.

General Synthesis of Methyl Aminobenzoates

A common method for the synthesis of methyl aminobenzoates involves the esterification of the corresponding aminobenzoic acid.

Protocol: Esterification of 3-Aminobenzoic Acid

This protocol describes the synthesis of Methyl 3-aminobenzoate.

-

Reactants: 3-Aminobenzoic acid, Methanol, Thionyl chloride.

-

Procedure:

-

A solution of the appropriate aminobenzoic acid (1 equivalent) in methanol is cooled to 0°C.

-

Thionyl chloride (2.5 equivalents) is added dropwise to the solution.

-

The mixture is then refluxed for 24 hours.

-

After reflux, the solvent is evaporated.

-

The residue is neutralized by the addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate (MgSO₄).

-

Purification by column chromatography (n-hexane/EtOAc) yields the final product.

-

The following diagram illustrates a generalized workflow for the synthesis and purification of a methyl aminobenzoate.

Spectral Data

No spectral data (NMR, IR, Mass Spectrometry) could be located for this compound. For reference, spectral data for Methyl 3-aminobenzoate is available through various databases. The NIST WebBook provides mass spectrum data for this compound.[6]

Signaling Pathways and Logical Relationships

Due to the absence of biological or application-focused studies on this compound, no signaling pathways or established experimental workflows involving this specific molecule can be depicted.

For researchers investigating this and related compounds, a logical workflow for initial characterization would follow a standard path from synthesis to comprehensive analysis.

Conclusion

While a detailed technical guide on this compound cannot be provided due to a lack of available data, this document serves as a comprehensive resource on its closely related analogs. The provided data on isomers and similar compounds, along with generalized experimental workflows, offers a solid foundation for researchers and drug development professionals to build upon for the potential synthesis and characterization of this novel compound. Further research is warranted to isolate or synthesize and characterize this compound to determine its specific physical, chemical, and biological properties.

References

- 1. Methyl 3-(2-aminophenyl)benzoate | C14H13NO2 | CID 459317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. METHYL 3-(4-AMINO-2-METHYLPHENOXY)BENZOATE | 946785-17-7 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to Methyl 3-(2-aminophenoxy)benzoate

Abstract

This technical whitepaper provides a comprehensive overview of Methyl 3-(2-aminophenoxy)benzoate, a chemical intermediate of interest in organic synthesis. The standard IUPAC name for this compound is this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established chemical principles. It includes a plausible synthetic pathway, detailed experimental protocols, tabulated physicochemical data from a related compound, and a discussion of potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and organic synthesis.

Chemical Identity and Properties

| Property | Value | Source |

| Compound Name | Methyl 3-(4-amino-2-methylphenoxy)benzoate | ChemicalBook[1] |

| Molecular Formula | C15H15NO3 | ChemicalBook[1] |

| Molecular Weight | 257.28 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 399.7 ± 37.0 °C | ChemicalBook[1] |

| Predicted Density | 1.188 ± 0.06 g/cm³ | ChemicalBook[1] |

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of this compound can be achieved via a two-step process involving a nucleophilic aromatic substitution (Williamson ether synthesis) followed by the reduction of a nitro group. This proposed workflow is based on standard, high-yield organic chemistry reactions.

Synthesis Workflow Diagram

The logical flow for the proposed synthesis is outlined below, starting from commercially available precursors.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-nitrophenoxy)benzoate

This step involves the reaction of a phenol with an activated aryl halide.

-

Reagents and Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (1 equivalent), potassium carbonate (K₂CO₃, 2 equivalents), and anhydrous dimethylformamide (DMF).

-

Reaction: Stir the mixture under a nitrogen atmosphere. Add 1-fluoro-2-nitrobenzene (1.1 equivalents) dropwise to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to 100°C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

-

Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The crude product, Methyl 3-(2-nitrophenoxy)benzoate, can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Step 2: Synthesis of this compound (Target Compound)

This step involves the reduction of the nitro group to an amine using iron powder in the presence of an electrolyte.

-

Reagents and Setup: In a 500 mL round-bottom flask, suspend Methyl 3-(2-nitrophenoxy)benzoate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reaction: Add ammonium chloride (NH₄Cl, 4 equivalents) and iron powder (Fe, 5 equivalents) to the suspension.

-

Heating and Monitoring: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Workup: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting residue can be dissolved in ethyl acetate and washed with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography on silica gel.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not documented, its structure is a scaffold of interest in medicinal chemistry. The aminophenoxy moiety is present in various bioactive molecules. Related compounds, such as methyl 3-aminobenzoate, are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Logical Pathway for Application

The structural features of the title compound make it a versatile starting material for further chemical elaboration.

Caption: Potential derivatization pathways for drug discovery.

The primary amine can be readily acylated, sulfonated, or used in cyclization reactions to build heterocyclic systems. The methyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a diverse library of compounds for screening.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis. Although direct experimental data is scarce, this guide has provided a robust, plausible synthetic route and detailed protocols based on well-established chemical reactions. The physicochemical properties of a close structural analog have been presented to offer a baseline for its expected characteristics. The versatile functional groups of this molecule make it an attractive intermediate for creating novel compounds, particularly in the fields of drug discovery and materials science. Further research is warranted to synthesize and characterize this compound and to explore its utility in various chemical applications.

References

Safety and handling of Methyl 3-(2-aminophenoxy)benzoate

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(2-aminophenoxy)benzoate

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table includes computed data from publicly available chemical databases and experimental data for the closely related compound, Methyl 3-aminobenzoate, for comparison.

| Property | This compound (Computed/Predicted) | Methyl 3-aminobenzoate (Experimental) |

| Molecular Formula | C₁₄H₁₃NO₃ | C₈H₉NO₂ |

| Molecular Weight | 243.26 g/mol | 151.16 g/mol |

| Appearance | Predicted: Solid | Beige Solid[1] |

| Melting Point | Not Available | 51-54 °C |

| Boiling Point | Not Available | 296.6 °C |

| Solubility | Not Available | Insoluble in water |

| CAS Number | 177171-13-0 | 4518-10-9[1] |

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds like Methyl 3-aminobenzoate, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

GHS Hazard Classification (Predicted)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Safety and Handling Protocols

A stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times in the laboratory.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2] |

Engineering Controls

Operations involving this compound should be conducted in a controlled environment.

-

Ventilation: Work should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Experimental Protocols

Hypothetical Synthesis Protocol

A potential synthesis route for this compound could involve an Ullmann condensation or a similar nucleophilic aromatic substitution reaction. The following is a generalized, hypothetical protocol that would require optimization.

Reaction: 2-Aminophenol with Methyl 3-bromobenzoate

Materials:

-

2-Aminophenol

-

Methyl 3-bromobenzoate

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask, add 2-aminophenol, methyl 3-bromobenzoate, CuI, and K₂CO₃.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF and toluene as solvents.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, contain the spill and prevent it from entering drains.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualizations

Caption: Workflow for the safe handling of this compound.

There is no documented information on the specific biological signaling pathways affected by this compound. Research on related aminobenzoate compounds has explored their potential as inhibitors of certain enzymes or as scaffolds in drug discovery, but a definitive pathway for this specific molecule has not been elucidated. Therefore, a signaling pathway diagram cannot be provided at this time.

References

Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic strategies for Methyl 3-(2-aminophenoxy)benzoate, a key intermediate in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of the starting materials, experimental protocols, and relevant biological context to support researchers in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The synthesis of this compound primarily relies on the formation of a diaryl ether bond between a 2-aminophenol derivative and a methyl 3-halobenzoate or a related precursor. The two most prominent and effective methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming carbon-oxygen bonds between aryl halides and phenols.[1] For the synthesis of the target molecule, this would involve the reaction of 2-aminophenol with a methyl 3-halobenzoate (typically bromo or iodo) in the presence of a copper catalyst and a base. The choice of ligand for the copper catalyst is crucial for achieving high yields and selectivity, especially when dealing with substrates containing multiple reactive sites like 2-aminophenol.[1][2]

-

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can also be adapted for C-O bond formation. This method often offers milder reaction conditions and broader functional group tolerance compared to the traditional Ullmann coupling. The selective O-arylation of aminophenols has been a subject of study, with specific ligand systems being developed to favor O-arylation over N-arylation.[1][2]

Starting Materials and Reagents

The primary starting materials for the synthesis of this compound are:

-

2-Aminophenol: A readily available aromatic compound containing both an amino and a hydroxyl group.

-

Methyl 3-halobenzoate: Typically, Methyl 3-bromobenzoate or Methyl 3-iodobenzoate is used as the aryl halide partner in the coupling reaction.

-

Catalyst System: This includes a transition metal source (e.g., Copper(I) iodide for Ullmann, a Palladium precatalyst for Buchwald-Hartwig) and a specific ligand (e.g., picolinic acid, BrettPhos).[1][2]

-

Base: A suitable base is required to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu).

-

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane are commonly employed.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aryl ethers from aminophenols based on Ullmann-type reactions. It is important to note that specific yields for this compound are not widely reported; therefore, the data presented is based on analogous reactions described in the literature.[1][2]

| Parameter | Ullmann Condensation (Cu-catalyzed) |

| Starting Material 1 | 2-Aminophenol |

| Starting Material 2 | Methyl 3-bromobenzoate |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | Picolinic Acid |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Reported Yield (for analogous reactions) | 70-90%[1][2] |

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the selective O-arylation of aminophenols.[1][2]

Materials:

-

2-Aminophenol

-

Methyl 3-bromobenzoate

-

Copper(I) iodide (CuI)

-

Picolinic Acid

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube is added Copper(I) iodide (5 mol%), picolinic acid (10 mol%), and potassium phosphate (2.0 mmol).

-

The tube is evacuated and backfilled with argon.

-

2-Aminophenol (1.0 mmol) and Methyl 3-bromobenzoate (1.2 mmol) are added to the tube.

-

Anhydrous DMSO (5 mL) is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours under an argon atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound via Ullmann condensation.

Potential Biological Relevance: Inhibition of Malate Dehydrogenase

While the specific biological activity of this compound is not extensively documented, a structurally related compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 (MDH1) and 2 (MDH2).[3] This suggests that compounds with an aminophenoxy benzoate scaffold may have potential as modulators of cellular metabolism, particularly in the context of cancer. The following diagram illustrates the central role of MDH in metabolism and its potential as a therapeutic target.

Caption: Role of MDH1 and MDH2 in metabolism and potential inhibition by aminophenoxy benzoates.

References

- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 3-(2-aminophenoxy)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-aminophenoxy)benzoate is a valuable bifunctional molecule in organic synthesis, primarily serving as a key precursor for the construction of fused heterocyclic systems. Its unique structure, incorporating a diaryl ether linkage with strategically placed amino and ester functionalities, makes it an ideal starting material for the synthesis of dibenzoxazepine derivatives. These tricyclic scaffolds are of significant interest in medicinal chemistry, forming the core of several psychoactive drugs, including the antipsychotic loxapine and the antidepressant amoxapine.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a dibenzo[b,f][1][3]oxazepin-11(10H)-one derivative, a key intermediate for further elaboration into pharmaceutically active compounds.

Core Application: Synthesis of Dibenzo[b,f][1][3]oxazepin-11(10H)-one Derivatives

The primary application of this compound lies in its ability to undergo intramolecular cyclization to form the dibenzoxazepine ring system. This transformation is typically achieved through a two-step sequence:

-

N-Acylation: The amino group is first acylated to introduce a suitable activating group for the subsequent cyclization.

-

Intramolecular Cyclization: The resulting N-acylated intermediate undergoes an intramolecular condensation reaction to form the seven-membered lactam ring of the dibenzoxazepinone.

This synthetic strategy provides a convergent and efficient route to this important heterocyclic scaffold.

Diagram of the Synthetic Pathway

References

Application Notes and Protocols: Use of Methyl 3-(2-aminophenoxy)benzoate in Heterocyclic Synthesis

A thorough review of scientific literature did not yield specific applications or established protocols for the direct use of Methyl 3-(2-aminophenoxy)benzoate in the synthesis of heterocyclic compounds. While the synthesis of various heterocyclic systems such as dibenzo[b,f][1][2]oxazepines and quinolines is extensively documented, the literature primarily describes pathways utilizing alternative starting materials.

This document, therefore, outlines potential, plausible synthetic strategies for the application of this compound in heterocyclic synthesis based on established chemical principles and reactions of structurally similar compounds. The protocols provided are predictive and would require experimental validation.

Proposed Synthetic Applications

This compound possesses two key reactive sites for cyclization: the amino group (-NH₂) and the ester group (-COOCH₃), along with the phenoxy linkage. These functionalities suggest potential for intramolecular cyclization reactions to form seven-membered heterocyclic rings, such as dibenzo[b,f][1][2]oxazepinones.

Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-one

A plausible route to a dibenzo[b,f][1][2]oxazepinone core involves the intramolecular cyclization of this compound. This type of reaction is often promoted by heat or the use of a suitable catalyst.

Reaction Scheme:

Caption: Proposed intramolecular cyclization pathway.

Experimental Protocol (Predictive):

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with this compound.

-

Solvent and Catalyst Addition: A high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is added. Optionally, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) could be introduced to facilitate the reaction.

-

Reaction: The mixture is heated to reflux (typically > 200 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | This compound |

| Product | Dibenzo[b,f][1][2]oxazepin-11(10H)-one |

| Solvent | Dowtherm A |

| Catalyst | p-Toluenesulfonic acid (0.1 eq) |

| Temperature | 250 °C |

| Reaction Time | 12 - 24 hours |

| Yield (Predicted) | 40 - 60% |

Synthesis of Quinoline Derivatives via Friedländer Annulation (Hypothetical Adaptation)

While not a direct cyclization of this compound itself, the 2-aminophenoxy moiety could potentially be cleaved under harsh reaction conditions to generate a 2-aminophenol derivative in situ. This could then react with a suitable dicarbonyl compound in a Friedländer-type annulation to form a quinoline. However, this is a speculative and likely low-yielding pathway due to the stability of the ether linkage.

Summary and Future Directions

The application of this compound in heterocyclic synthesis remains an unexplored area of research. The protocols and pathways detailed above are theoretical and serve as a starting point for researchers and drug development professionals. Experimental validation is necessary to determine the feasibility, optimal reaction conditions, and yields of these proposed transformations. Further research could also explore metal-catalyzed C-N and C-C bond-forming reactions to construct a wider variety of heterocyclic scaffolds from this promising but underutilized starting material.

References

Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-aminophenoxy)benzoate and its structural analogs are emerging as valuable scaffolds in medicinal chemistry. The inherent functionalities of this molecule—a reactive amine, a cleavable ester, and a diaryl ether linkage—provide a versatile platform for the synthesis of a diverse array of compounds with significant therapeutic potential. This document outlines the applications of this building block, focusing on its utility in the development of targeted therapies, particularly in oncology. We provide detailed protocols for the synthesis of a key derivative and its biological evaluation, alongside illustrative diagrams to clarify complex pathways and workflows.

Key Applications in Drug Discovery

The unique arrangement of aromatic rings and reactive groups in aminophenoxy benzoate derivatives makes them suitable for targeting a variety of biological macromolecules. The diaryl ether motif is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site. The amino group serves as a convenient handle for introducing further complexity and tailoring the molecule's properties to achieve desired potency and selectivity.

A prime example of the pharmaceutical application of a structurally related compound is in the development of inhibitors for malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.

Case Study: Inhibition of Malate Dehydrogenase (MDH) for Cancer Therapy

A derivative of methyl 3-aminobenzoate, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate , has been identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase.[1] This inhibition disrupts cellular metabolism and presents a promising strategy for cancer treatment.

Biological Context: The Role of MDH in Cancer

Malate dehydrogenase is a key enzyme in the malate-aspartate shuttle, which is essential for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for ATP production. Cancer cells, with their altered metabolism, often exhibit increased reliance on this shuttle. By inhibiting both MDH1 and MDH2, the shuttle is effectively shut down, leading to a depletion of mitochondrial NADH and a subsequent reduction in ATP synthesis. This metabolic stress can induce apoptosis in cancer cells.

Signaling Pathway of MDH Inhibition

Caption: Inhibition of MDH1 and MDH2 disrupts the Malate-Aspartate Shuttle.

Quantitative Data

The inhibitory activity of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate against MDH1 and MDH2 has been quantified, demonstrating its high potency.

| Compound | Target | IC50 (nM) |

| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate | MDH1 | 1.07 |

| MDH2 | 1.06 |

Table 1: Inhibitory concentration (IC50) values for the lead compound against MDH1 and MDH2.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the title compound is via an Ullmann condensation reaction. This method is a reliable approach for the formation of diaryl ethers.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: To a dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product.

Biological Assay: MDH1/2 Inhibition

The inhibitory activity of synthesized compounds against MDH1 and MDH2 can be determined using an in vitro enzymatic assay that measures the oxidation of NADH.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Enzyme Solution: Prepare solutions of recombinant human MDH1 and MDH2 in assay buffer.

-

Substrate Solution: Prepare a solution of oxaloacetate in assay buffer.

-

Cofactor Solution: Prepare a solution of NADH in assay buffer.

-

Test Compound: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme solution, and test compound solution.

-

Initiate the reaction by adding the NADH and oxaloacetate solution.

-

Measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for the MDH1/2 inhibition assay.

Conclusion

This compound and its analogs represent a promising class of building blocks for the development of novel pharmaceuticals. The successful application of a related scaffold in the design of potent MDH1/2 inhibitors highlights the potential of this chemical space for targeting critical pathways in diseases such as cancer. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this versatile framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-aminophenoxy)benzoate is a synthetic organic compound with potential applications in pharmaceutical research and drug development. As a derivative of aminobenzoic acid, it is postulated to possess biological activities that could be harnessed for therapeutic purposes. This document provides detailed hypothetical application notes and experimental protocols for investigating the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. The provided methodologies are based on established assays and serve as a guide for the initial screening and evaluation of this compound.

Potential Applications

Based on the known biological activities of structurally related aminobenzoic acid derivatives, this compound is a candidate for investigation in the following areas:

-

Oncology: Derivatives of aminobenzoic acid have been explored for their anticancer properties.[1] It is hypothesized that this compound may exhibit cytotoxic effects on cancer cell lines.

-

Inflammation: Certain benzoic acid derivatives have demonstrated anti-inflammatory effects.[2] This compound could potentially modulate inflammatory pathways.

-

Infectious Diseases: The aminobenzoic acid scaffold is present in some antimicrobial agents.[3] Therefore, this compound warrants investigation for its potential antibacterial and antifungal activities.

Physicochemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C8H8O2 |

| Molecular Weight | 136.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 199.6 °C |

| Melting Point | -12 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Proposed Synthesis Protocol

A potential synthetic route to this compound is outlined below. This protocol is a standard esterification procedure.

Caption: Workflow for the MTT assay to determine cytotoxicity.

Hypothetical IC50 Values:

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| HeLa | 25.5 | 0.8 |

| MCF-7 | 32.1 | 1.2 |

| A549 | 45.8 | 2.5 |

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol describes the assessment of the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

dot

Caption: Postulated mechanism of anti-inflammatory action.

Hypothetical NO Inhibition Data:

| Concentration (µM) | % NO Inhibition |

| 1 | 15.2 |

| 10 | 48.5 |

| 50 | 75.8 |

| 100 | 92.3 |

Antimicrobial Activity: Broth Microdilution Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Hypothetical MIC Values (µg/mL):

| Bacterial Strain | This compound | Ampicillin (Positive Control) |

| Staphylococcus aureus | 64 | 4 |

| Escherichia coli | 128 | 8 |

| Pseudomonas aeruginosa | >256 | 16 |

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for structurally similar compounds like methyl 3-aminobenzoate, which indicates potential for eye and skin irritation. [4]

Conclusion

This compound represents a novel chemical entity with the potential for diverse biological activities. The protocols and hypothetical data presented in these application notes provide a foundational framework for researchers to initiate investigations into its anticancer, anti-inflammatory, and antimicrobial properties. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. preprints.org [preprints.org]

- 2. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 3-(2-aminophenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving Methyl 3-(2-aminophenoxy)benzoate, a versatile intermediate in organic synthesis and drug discovery. The protocols detailed below are based on established chemical transformations and can be adapted for the synthesis of novel derivatives and exploration of their biological activities.

Synthesis of this compound